molecular formula C22H28N4O2 B2953185 N-cyclopentyl-4-((3-(4-methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzamide CAS No. 1251634-82-8

N-cyclopentyl-4-((3-(4-methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzamide

Cat. No. B2953185
CAS RN: 1251634-82-8
M. Wt: 380.492
InChI Key: MYGGEZOKYXILAN-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazinamide , which is an important first-line drug used in shortening TB therapy . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Synthesis Analysis

The synthesis of these compounds involves the design and creation of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are not specified in the available resources .

Scientific Research Applications

Anti-tubercular Agents

Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Compounds from these series exhibited significant activity, demonstrating the potential of pyrazine-2-carbonyl compounds as anti-tubercular agents (Srinivasarao et al., 2020).

Catalyst-Free Synthesis

The catalyst-free synthesis of N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives by 1,3-dipolar cycloaddition and rearrangement presents a novel class of compounds synthesized under mild conditions without a catalyst. This demonstrates the versatility of pyrazole and benzamide derivatives in chemical synthesis (Wenjing Liu et al., 2014).

Hybrid Cocrystals

Pyrazinamide, a component similar to the pyrazine structure in the query compound, has been studied in hybrid cocrystals with hydroxybenzoic acids. These studies involve computational simulations to understand molecular interactions, suggesting potential applications in anti-TB drug formulation and energy conversion systems (J. S. Al-Otaibi et al., 2020).

Antitumor Agents

Benzothiazole derivatives, indicating the relevance of heterocyclic compounds in cancer research, were designed and synthesized, showing selective cytotoxicity against tumorigenic cell lines. These compounds exhibited excellent in vivo inhibitory effects on tumor growth, highlighting the therapeutic potential of benzamide and related compounds in oncology (Masao Yoshida et al., 2005).

Future Directions

The future directions for these compounds could involve further development and testing, as the molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .

properties

IUPAC Name

N-cyclopentyl-4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c1-16-10-14-26(15-11-16)20-22(24-13-12-23-20)28-19-8-6-17(7-9-19)21(27)25-18-4-2-3-5-18/h6-9,12-13,16,18H,2-5,10-11,14-15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGGEZOKYXILAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-4-((3-(4-methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzamide

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